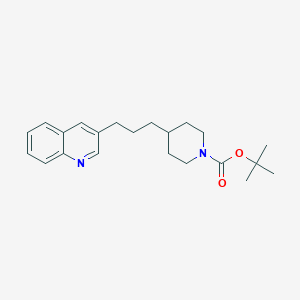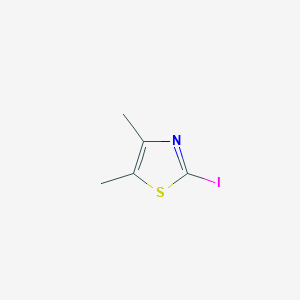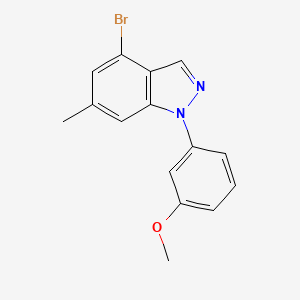
tert-butyl 4-(3-quinolin-3-ylpropyl)piperidine-1-carboxylate
概要
説明
tert-Butyl 4-(3-quinolin-3-ylpropyl)piperidine-1-carboxylate: is a synthetic organic compound that belongs to the class of piperidine carboxylates It features a piperidine ring substituted with a quinoline moiety via a propyl chain and a tert-butyl ester group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4-(3-quinolin-3-ylpropyl)piperidine-1-carboxylate typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Quinoline Moiety: The quinoline group is introduced via a nucleophilic substitution reaction, where a quinoline derivative reacts with a suitable leaving group on the piperidine ring.
Attachment of the Propyl Chain: The propyl chain is attached through an alkylation reaction, often using a propyl halide.
Esterification: The final step involves the esterification of the piperidine ring with tert-butyl chloroformate to form the tert-butyl ester.
Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the quinoline moiety, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can target the quinoline ring, potentially converting it to a dihydroquinoline derivative.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions, where the tert-butyl ester group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products:
Oxidation: Quinoline N-oxides.
Reduction: Dihydroquinoline derivatives.
Substitution: Piperidine derivatives with various functional groups replacing the tert-butyl ester.
科学的研究の応用
Chemistry:
Synthetic Intermediate: The compound can serve as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals.
Biology and Medicine:
Drug Development: Due to its structural features, the compound may be explored for its potential as a pharmacophore in drug design, particularly for targeting neurological or infectious diseases.
Industry:
Chemical Manufacturing: It can be used in the production of fine chemicals and as a building block in organic synthesis.
作用機序
The mechanism of action of tert-butyl 4-(3-quinolin-3-ylpropyl)piperidine-1-carboxylate would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The quinoline moiety is known for its ability to intercalate with DNA, which could be a potential pathway for its biological effects.
類似化合物との比較
- tert-Butyl 4-(3-bromopropyl)piperidine-1-carboxylate
- tert-Butyl 4-(phenylamino)piperidine-1-carboxylate
- tert-Butyl (E)-4-(3-(dimethylamino)acryloyl)piperidine-1-carboxylate
Comparison:
- Structural Differences: While these compounds share the piperidine and tert-butyl ester core, they differ in the substituents attached to the piperidine ring. The presence of the quinoline moiety in tert-butyl 4-(3-quinolin-3-ylpropyl)piperidine-1-carboxylate distinguishes it from the others.
- Reactivity: The quinoline group introduces unique reactivity patterns, particularly in oxidation and reduction reactions, which are not observed in the other compounds.
- Applications: The unique structure of this compound may confer specific biological activities, making it a valuable compound in drug development compared to its analogs.
特性
分子式 |
C22H30N2O2 |
|---|---|
分子量 |
354.5 g/mol |
IUPAC名 |
tert-butyl 4-(3-quinolin-3-ylpropyl)piperidine-1-carboxylate |
InChI |
InChI=1S/C22H30N2O2/c1-22(2,3)26-21(25)24-13-11-17(12-14-24)7-6-8-18-15-19-9-4-5-10-20(19)23-16-18/h4-5,9-10,15-17H,6-8,11-14H2,1-3H3 |
InChIキー |
YUCGODDSKJYZRV-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)CCCC2=CC3=CC=CC=C3N=C2 |
製品の起源 |
United States |
Synthesis routes and methods I
Procedure details











Synthesis routes and methods II
Procedure details











Synthesis routes and methods III
Procedure details










試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![ethyl 4-iodo-1,6-dimethyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylate](/img/structure/B8459988.png)









![2-{4-[1-(5-Ethoxy-1,3,4-thiadiazol-2-yl)ethoxy]phenoxy}pyridine](/img/structure/B8460063.png)
![Imidazo[1,5-a]pyrazin-8-amine,1-bromo-3-[(1,1-dimethylethyl)thio]-](/img/structure/B8460069.png)
